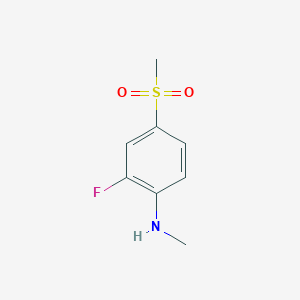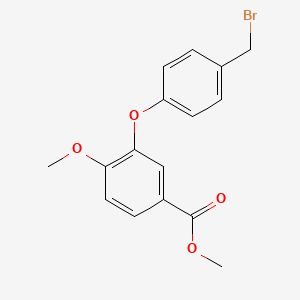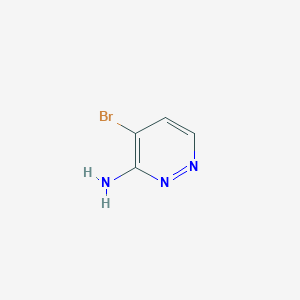![molecular formula C20H30N2O2 B3233322 Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1352925-74-6](/img/structure/B3233322.png)
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Descripción general
Descripción
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate, also known as Boc-7-aza-spiro[3.5]nonane-2-carboxylic acid benzylamide, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a variety of biological activities, including antitumor, antifungal, and antibacterial properties. In 5]nonane-2-carboxylic acid benzylamide.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide is not fully understood. However, it has been proposed that this compound may exert its biological activity through the inhibition of enzymes involved in key cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide has been found to exhibit several biochemical and physiological effects. For example, this compound has been found to induce apoptosis, or programmed cell death, in human breast cancer cells. Additionally, Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide has been found to inhibit the growth of several strains of fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide in lab experiments is its broad range of biological activities. This compound has been found to exhibit antitumor, antifungal, and antibacterial properties, making it a versatile tool for researchers. However, one limitation of using Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide. One direction is to further investigate the mechanism of action of this compound. Understanding how Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide exerts its biological activity may lead to the development of more effective treatments for cancer, fungal infections, and bacterial infections. Another direction is to explore the potential of Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide as a lead compound for drug development. This compound has been found to exhibit several desirable biological activities, making it a promising starting point for the development of new drugs. Finally, future research could focus on optimizing the synthesis method for Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide, which could lead to more efficient and cost-effective production of this compound for use in research and drug development.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that this compound exhibited antitumor activity against human breast cancer cells. Another study found that Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylateiro[3.5]nonane-2-carboxylic acid benzylamide exhibited antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-11-9-20(10-12-22)13-17(14-20)21-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCRZYKHSXQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3233260.png)
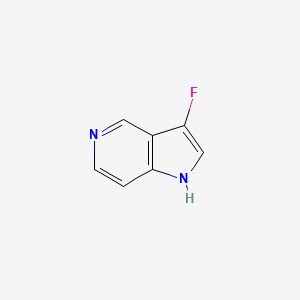
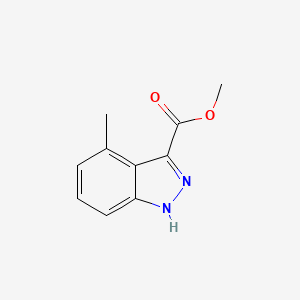
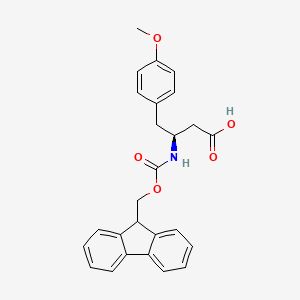
![Silane, [1,1'-biphenyl]-4-yltrimethoxy-](/img/structure/B3233286.png)
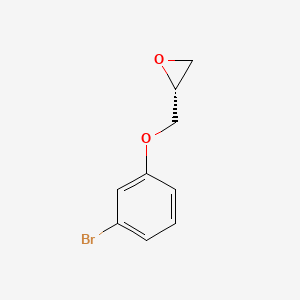

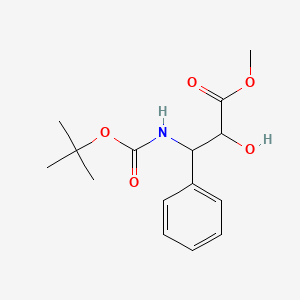
![N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine](/img/structure/B3233312.png)
